3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Description
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with a bromophenyl group and two methyl-indole units, making it an interesting subject for chemical and pharmaceutical research.
Properties
Molecular Formula |
C25H21BrN2 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-23(19-10-3-5-12-21(19)27-15)25(17-8-7-9-18(26)14-17)24-16(2)28-22-13-6-4-11-20(22)24/h3-14,25,27-28H,1-2H3 |
InChI Key |
KFLLPGLVUYBABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Br)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between indole derivatives and appropriate bromophenyl compounds. This process often requires the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized indole derivatives.
Reduction: Reduced indole derivatives with hydrogenated bonds.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative with similar structural features but different functional groups.
2-Methyl-1H-indole-3-carbaldehyde: Shares the indole core structure but differs in the substitution pattern.
3-(3-bromophenyl)propionic acid methyl ester: Contains the bromophenyl group but lacks the indole moiety.
Uniqueness
3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its combination of a bromophenyl group and two methyl-indole units. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the bromination of phenyl groups and the formation of indole derivatives. The general synthetic pathway can be summarized as follows:
- Bromination : The introduction of the bromine atom onto the phenyl ring.
- Indole Formation : The synthesis of the indole moiety through cyclization reactions.
- Methylation : Methyl groups are introduced to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromophenyl Indole Derivative | MCF-7 | 12.5 | Induction of apoptosis |
| 3-Bromophenyl Indole Derivative | A549 | 15.0 | Cell cycle arrest at G2/M phase |
| Doxorubicin (Control) | MCF-7 | 10.0 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure enhances its interaction with bacterial cell membranes.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is significantly influenced by their structural features. In particular:
- Bromine Substitution : Enhances cytotoxicity and antimicrobial efficacy.
- Indole Ring Modifications : Altering positions or types of substituents can lead to variations in activity.
Research suggests that specific substitutions on the indole ring can optimize binding affinity to target proteins involved in cancer progression or microbial resistance.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Case Study on Breast Cancer : A study demonstrated that a related indole derivative significantly reduced tumor size in MCF-7 xenografts in mice, indicating potential for clinical application.
- Case Study on Bacterial Infections : Another study reported that an indole derivative effectively cleared infections in a mouse model infected with methicillin-resistant Staphylococcus aureus (MRSA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
